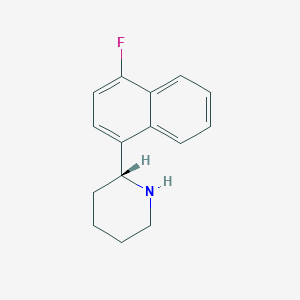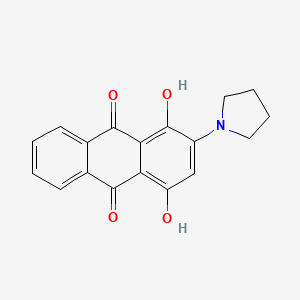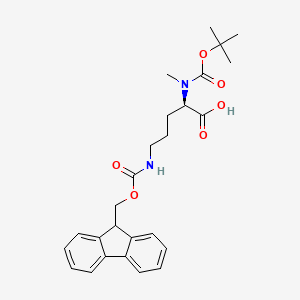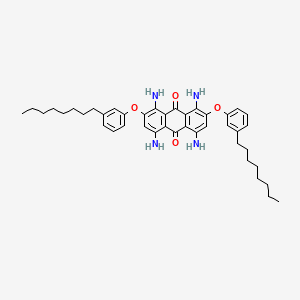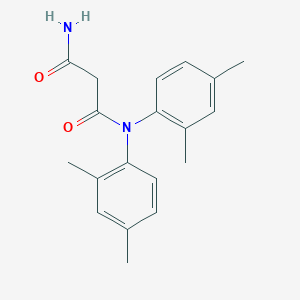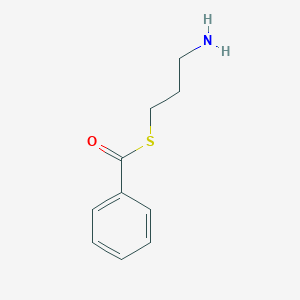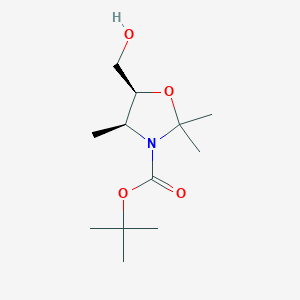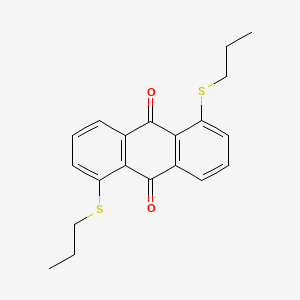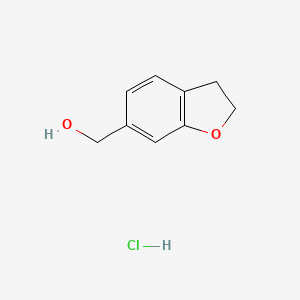
(2,3-Dihydrobenzofuran-6-yl)methanol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is an organic compound that belongs to the class of benzofurans. It is characterized by a dihydrobenzofuran ring system fused to a benzene ring with a methanol group attached to the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol can be achieved through several methods. One common approach involves the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature. The reaction is followed by the addition of a saturated aqueous sodium hydroxide solution, extraction with ethyl acetate, and purification to yield (2,3-Dihydrobenzofuran-6-yl)methanol .
Industrial Production Methods
Industrial production methods for (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride typically involve large-scale synthesis using similar reduction reactions. The compound is produced in high purity forms and packaged under controlled conditions to ensure stability and quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydrobenzofuran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted benzofuran compounds .
Applications De Recherche Scientifique
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and receptors involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A structurally related compound with similar biological activities.
2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran ring system but lacks the methanol group.
6-Benzofuranmethanol: Similar structure but without the dihydro component.
Uniqueness
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H11ClO2 |
|---|---|
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
2,3-dihydro-1-benzofuran-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H10O2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,10H,3-4,6H2;1H |
Clé InChI |
ZRFJCQHFQCVBIJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=CC(=C2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

